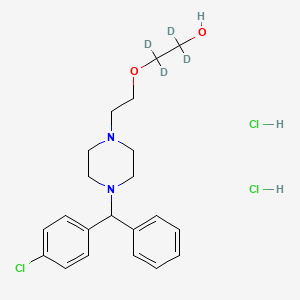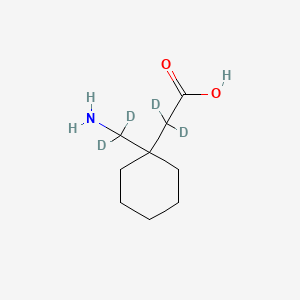
Ropinirole-d14 HCl (di-n-propyl-d14)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ropinirole-d14 HCl (di-n-propyl-d14) is a stable isotope-labeled compound used primarily in scientific research. This compound is a deuterated form of ropinirole hydrochloride, where the hydrogen atoms are replaced with deuterium. Ropinirole itself is a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome .
作用機序
Target of Action
Ropinirole-d14 HCl (di-n-propyl-d14) is a deuterated labeled form of Ropinirole hydrochloride . It is an orally active, potent D3/D2 receptor agonist . The primary targets of Ropinirole are the D2, D3, and D4 dopamine receptors , with Ki values of 29 nM for the D2 receptor . It has pEC50 values of 7.4, 8.4, and 6.8 for hD2, hD3, and hD4 receptors, respectively .
Mode of Action
As a dopamine agonist , Ropinirole-d14 HCl (di-n-propyl-d14) mimics the action of dopamine, a neurotransmitter that modulates the activity of certain neurons in the brain. By binding to and activating the D2, D3, and D4 dopamine receptors, it stimulates these receptors and triggers a series of biochemical reactions that mimic the natural action of dopamine .
Biochemical Pathways
The activation of D2, D3, and D4 dopamine receptors by Ropinirole-d14 HCl (di-n-propyl-d14) affects various biochemical pathways. These receptors are involved in a variety of functions, including motor control, reward, and the release of various hormones . The exact downstream effects of these pathways can vary depending on the specific context and location within the brain.
Pharmacokinetics
It is known that the deuterium substitution in drug molecules can potentially affect the drug’s pharmacokinetics and metabolic spectrum .
Result of Action
The activation of D2, D3, and D4 dopamine receptors by Ropinirole-d14 HCl (di-n-propyl-d14) can lead to a variety of molecular and cellular effects. For instance, it has been shown to regulate emotionality and neuronal activity markers in the limbic forebrain .
Action Environment
The action, efficacy, and stability of Ropinirole-d14 HCl (di-n-propyl-d14) can be influenced by various environmental factors It is generally known that factors such as temperature, pH, and the presence of other substances can affect the action of a drug. The compound is stable if stored under recommended conditions .
準備方法
The synthesis of Ropinirole-d14 HCl (di-n-propyl-d14) involves the incorporation of deuterium into the ropinirole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
化学反応の分析
Ropinirole-d14 HCl (di-n-propyl-d14) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Ropinirole-d14 HCl (di-n-propyl-d14) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways and degradation products of ropinirole.
Biology: Used in studies to understand the pharmacokinetics and pharmacodynamics of ropinirole in biological systems.
Medicine: Used in clinical research to develop new therapeutic strategies for Parkinson’s disease and restless legs syndrome.
Industry: Used in the quality control and validation of pharmaceutical products containing ropinirole.
類似化合物との比較
Ropinirole-d14 HCl (di-n-propyl-d14) is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease and restless legs syndrome.
Apomorphine: A dopamine agonist used in the treatment of advanced Parkinson’s disease.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and modes of administration .
特性
CAS番号 |
1132746-05-4 |
|---|---|
分子式 |
C16H10D14N2O·HCl |
分子量 |
310.92 |
純度 |
95% by HPLC; 99% atom D; |
関連するCAS |
91374-20-8 (unlabelled) |
同義語 |
4-[2-(Di-n-propylamino)ethyl]-2-indolinone HCl |
タグ |
Ropinirole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








